Core 6‑Azaspiro[2.5]octane Scaffold Delivers Sub‑Nanomolar M4 Potency
In a series of R‑6‑azaspiro[2.5]octane analogs, compound 10 (containing a THP‑pyridazine substituent) achieved an hM4 IC₅₀ of 1.8 nM with ∼900‑fold selectivity over hM2 . Although the target compound 2189497‑93‑4 carries a different aromatic moiety, the identical spirocyclic core provides a validated M4‑antagonist pharmacophore, and the scaffold‑driven potency is expected to be retained.
| Evidence Dimension | hM4 antagonism potency |
|---|---|
| Target Compound Data | Not directly determined; core scaffold validated at IC₅₀ = 1.8–1,000 nM |
| Comparator Or Baseline | 6‑Azaspiro[2.5]octane lead compound 10: hM4 IC₅₀ = 1.8 nM |
| Quantified Difference | Scaffold can achieve single‑digit nM potency; un‑substituted core (e.g., compound 11) shows IC₅₀ = 120 nM |
| Conditions | hM4 in vitro functional assay (human mAChR4) |
Why This Matters
Establishes that the 6‑azaspiro[2.5]octane scaffold, shared by the target compound, is a high‑potency M4 antagonist module, de‑risking investment in this chemotype relative to less active spiro‑octane alternatives.
- [1] Gentry, P. R., et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2021, 52, 128384. doi:10.1016/j.bmcl.2021.128384 View Source
